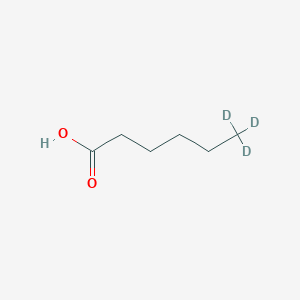

Hexanoic-6,6,6-d3 acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6,6,6-trideuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481164 | |

| Record name | Caproic acid-6,6,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-69-9 | |

| Record name | Caproic acid-6,6,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55320-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical & Spectral Properties of Hexanoic-6,6,6-d3 Acid

[1]

Part 1: Executive Summary & Chemical Identity[1]

Hexanoic-6,6,6-d3 acid (Caproic acid-d3) is a stable, isotopically labeled fatty acid analogue used primarily as an internal standard (IS) in the quantification of short-chain fatty acids (SCFAs).[1] Its utility stems from the strategic placement of three deuterium atoms on the terminal methyl group (

This guide details the physicochemical properties, spectral characteristics, and experimental considerations for using this compound in quantitative bioanalysis.[1]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | Caproic acid-d3 |

| CAS Number | 55320-69-9 |

| Molecular Formula | |

| Molecular Weight | 119.18 g/mol (vs. 116.16 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| Appearance | Colorless oily liquid with a characteristic "goat-like" odor |

Part 2: Physicochemical Profile[1][3]

The substitution of hydrogen with deuterium introduces subtle but critical changes in physical properties, known as the Kinetic Isotope Effect (KIE) and thermodynamic shifts.[1] While boiling and melting points remain largely unchanged, density and molar mass show distinct shifts that must be accounted for during standard preparation.[1]

Comparative Properties Table

| Property | Hexanoic Acid (Unlabeled) | This compound | Experimental Note |

| Boiling Point | 205.8 °C | 202–203 °C | Negligible shift; co-elutes in GC.[1] |

| Melting Point | -3.4 °C | -3 °C | Remains liquid at standard fridge temps.[1] |

| Density (25°C) | 0.927 g/mL | 0.951 g/mL | CRITICAL: D3 form is ~2.6% denser.[1] Gravimetric preparation of standards is required to avoid volumetric errors.[1] |

| Refractive Index | 1.417 | 1.412 | Slight decrease due to polarizability changes.[1] |

| Solubility | ~1.1 g/100mL (Water) | Similar | Soluble in EtOH, Ether, DMSO.[1] |

| pKa | 4.88 | ~4.88 | Terminal deuteration has minimal electronic effect on the carboxyl group.[1] |

Expert Insight: When preparing stock solutions, do not rely on liquid displacement (pipetting) based on the density of the unlabeled compound.[1] The increased density of the deuterated form will result in a higher molar concentration than calculated if the unlabeled density is used. Always prepare primary standards gravimetrically.

Part 3: Spectral Characterization & Mass Spectrometry[1][4]

Understanding the fragmentation logic is the single most important factor when using this compound as an internal standard.[1]

Mass Spectrometry (GC-MS / EI)

In Electron Ionization (EI), fatty acids undergo the McLafferty Rearrangement .[1]

-

Mechanism: Transfer of a

-hydrogen (from C4) to the carbonyl oxygen, followed by cleavage of the -

The Trap: In Hexanoic-6,6,6-d3, the deuterium labels are on C6.[1] The

-hydrogens (C4) are unlabeled .[1] -

Result: The characteristic McLafferty fragment (m/z 60) retains the hydrogen, not the deuterium.[1]

Implication: You cannot use the base peak (m/z 60) for differentiation. You must select ions that retain the terminal methyl group.

Recommended Quantitation Ions (EI Mode)

-

Target (Analyte): m/z 116 (

), m/z 87 ( -

Internal Standard (d3): m/z 119 (

), m/z 90 ( -

Correction: Loss of Ethyl usually involves the terminal. If we lose the terminal ethyl, we lose the label.[1]

-

Strategy: Use Soft Ionization (CI) or ESI (LC-MS) for clearer separation, or monitor the Molecular Ion (m/z 119) in EI, despite its lower intensity.[1]

Mass Spectrometry (LC-MS / ESI)

In Electrospray Ionization (Negative Mode), the physics are simpler and more robust for quantitation.[1]

-

Analyte (H):

= m/z 115 [1] -

Standard (d3):

= m/z 118 [1] -

Separation: +3 Da shift is sufficient to avoid isotopic overlap from naturally occurring

(approx 1.1% abundance).[1]

NMR Spectroscopy

Part 4: Experimental Workflow & Visualization

Protocol: Reliable Quantitation of SCFA in Biological Matrices

Objective: Quantify Hexanoic acid in plasma using Hexanoic-6,6,6-d3 as IS.

-

IS Spiking: Add

of Hexanoic-6,6,6-d3 stock (1 mM in Ethanol) to-

Why: Spiking before extraction corrects for recovery losses and matrix effects.[1]

-

-

Acidification: Add

1M HCl.-

Why: Protonates the fatty acid (pH < pKa), driving it into the organic phase.[1]

-

-

LLE Extraction: Add

Diethyl Ether.[1] Vortex 5 min. Centrifuge 10,000g for 5 min. -

Derivatization (Optional for GC): Transfer supernatant. Add TBDMS (tert-butyldimethylsilyl) reagent.[1]

-

Why: Improves volatility and peak shape; increases molecular ion stability.[1]

-

-

Analysis: Inject onto GC-MS (SIM mode) or LC-MS/MS (MRM mode).[1]

Visualization: Fragmentation Logic & Workflow[1]

Figure 1: Mass Spectrometry Fragmentation Logic. Note the "blind spot" at m/z 60 in EI mode due to the loss of the labeled tail during McLafferty rearrangement.

Part 5: Safety & Stability[1]

References

-

Sigma-Aldrich. Hexanoic acid-6,6,6-d3 Product Specification. Retrieved from [1]

-

Cayman Chemical. Hexanoic Acid-d3 Product Insert & SDS. Retrieved from [1]

-

NIST Chemistry WebBook. Hexanoic Acid Mass Spectrum (EI). Retrieved from [1]

-

Han, J., et al. (2012). Metabolomics study of fatty acids in biological samples.[1] Analytica Chimica Acta. (General reference for SCFA extraction protocols).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids). Retrieved from [1]

The Unseen Architects of Precision: A Technical Guide to Deuterated Standards in Metabolomics Research

In the intricate landscape of metabolomics, where researchers strive to capture a snapshot of cellular biochemistry, the pursuit of accurate and reproducible quantification is paramount. This technical guide delves into the core of quantitative metabolomics, illuminating the indispensable role of deuterated internal standards. Moving beyond a mere procedural overview, we will explore the fundamental principles that establish these molecules as the gold standard for achieving analytical rigor in drug development and life sciences research. This document is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding and refine their application of these critical tools.

The Challenge of Quantitative Fidelity in Metabolomics

Metabolomics experiments, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to a variety of analytical variabilities. These can arise at multiple stages of the workflow, from sample collection and preparation to chromatographic separation and mass spectrometric detection.[1] Key challenges that can compromise data quality include:

-

Matrix Effects: The co-eluting endogenous components of a biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3]

-

Analyte Loss During Sample Preparation: Inconsistent recovery of metabolites during extraction, precipitation, and other sample cleanup steps introduces significant error.[4]

-

Instrumental Drift: Fluctuations in the performance of the LC-MS system over the course of an analytical run can lead to systematic variations in signal intensity.[5]

Without a robust method to account for these variables, the resulting data may lack the precision and accuracy required for meaningful biological interpretation, particularly in clinical and pharmaceutical research where decisions with significant consequences are made.[6][7]

Deuterated Internal Standards: The Principle of "Perfect" Mimicry

Stable isotope-labeled internal standards (SIL-ISs) are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8] Deuterated standards, in particular, are widely used due to their cost-effectiveness and the relative ease of their synthesis.[8]

The core principle behind the efficacy of a deuterated internal standard is its ability to behave almost identically to its unlabeled counterpart throughout the entire analytical process.[9] This "perfect mimicry" allows it to serve as a reliable surrogate, correcting for variations that would otherwise lead to erroneous results.[10]

The Power of Co-elution in Mitigating Matrix Effects

Because a deuterated standard has nearly identical physicochemical properties to the native analyte, it will co-elute during liquid chromatography.[11] This co-elution is critical because both the analyte and the internal standard will experience the same degree of ion suppression or enhancement from the sample matrix at the same point in time.[2] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is effectively normalized.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Impact of Deuterated Internal Standards on Quantification"

Ensuring Accuracy Throughout Sample Preparation

A known amount of the deuterated internal standard is spiked into the sample at the very beginning of the workflow, ideally before any extraction or cleanup steps.[12] Any physical loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard.[4] Consequently, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate despite variations in sample recovery.

Practical Application of Deuterated Standards in Targeted Metabolomics

Targeted metabolomics aims to quantify a predefined set of metabolites with high accuracy and precision.[11] Deuterated internal standards are the cornerstone of this approach, enabling absolute quantification through the generation of calibration curves.

Generating a Robust Calibration Curve

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte, each spiked with a constant concentration of the deuterated internal standard.[13] The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. This relationship is typically linear over a defined range.[14]

Quantifying Unknown Samples

Once a reliable calibration curve is established, unknown biological samples, also spiked with the same constant concentration of the deuterated internal standard, can be analyzed. The measured peak area ratio of the analyte to the internal standard in the unknown sample is then used to interpolate the absolute concentration of the analyte from the calibration curve.

Experimental Protocol: Targeted Quantification of a Metabolite in Plasma

This protocol outlines a generalized workflow for the targeted quantification of a small molecule metabolite in a plasma sample using a deuterated internal standard.

Materials:

-

Plasma sample

-

Unlabeled analytical standard of the target metabolite

-

Deuterated internal standard of the target metabolite

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)

-

Methanol (for stock solutions)

-

Water with 0.1% formic acid (mobile phase A)

-

Acetonitrile with 0.1% formic acid (mobile phase B)

-

LC-MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the unlabeled analytical standard in methanol.

-

Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the unlabeled analytical standard stock solution to create a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Spike each calibration standard with a fixed concentration of the deuterated internal standard. The concentration of the internal standard should ideally be in the mid-range of the calibration curve.[2]

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the deuterated internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.

-

-

LC-MS Analysis:

-

Set up the LC-MS method with appropriate chromatographic conditions (column, mobile phases, gradient) to achieve good separation of the analyte.

-

Optimize the mass spectrometer parameters (e.g., collision energy, fragmentor voltage) for both the unlabeled analyte and the deuterated internal standard using a tuning solution.

-

Inject the prepared samples, calibration standards, and QC samples onto the LC-MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the deuterated internal standard in all samples.

-

Calculate the peak area ratio (analyte/internal standard) for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

-

Calculate the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios using the calibration curve equation.

-

Key Considerations for the Use of Deuterated Standards

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

| Consideration | Importance | Best Practices |

| Isotopic Purity | High isotopic purity ensures minimal contribution of the internal standard to the analyte signal. | Aim for ≥98% isotopic enrichment.[15] |

| Chemical Purity | High chemical purity prevents interference from related impurities. | Strive for >99% chemical purity.[5] |

| Position of Deuterium Labeling | The position of the deuterium label should be chemically stable to prevent H/D back-exchange. | Avoid labeling on exchangeable protons like those on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[16] |

| Potential for Chromatographic Shift | In some cases, extensive deuteration can lead to a slight shift in retention time compared to the unlabeled analyte, which can compromise the correction for matrix effects.[8][17] | A mass shift of at least 3 Da is generally recommended to avoid isotopic crosstalk, but excessive labeling should be evaluated for its impact on chromatography.[18] |

Conclusion: The Foundation of Reliable Metabolomics

In the quest for robust and reproducible metabolomics data, deuterated internal standards are not merely a technical convenience but a fundamental requirement for analytical integrity. By effectively mitigating the inherent variability of LC-MS workflows, they empower researchers to quantify metabolites with a high degree of confidence.[10] This, in turn, is essential for the successful discovery and validation of biomarkers, the elucidation of metabolic pathways, and the advancement of drug development programs.[7] The principles and practices outlined in this guide provide a framework for the judicious application of deuterated standards, ultimately leading to more reliable and impactful scientific discoveries.

References

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

IROA Technologies. Internal Standards for Metabolomics. [Link]

-

Science.gov. isotope-labeled internal standards: Topics by Science.gov. [Link]

-

Reddy, T., & S, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Mtoz Biolabs. How Much Internal Standard Should Be Added in Targeted Metabolomics?. [Link]

-

NMS. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

-

LGC Limited. (2018, March 23). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. [Link]

- Giacometti, J., et al. (2023). Multiplatform Metabolomics for the Design and Characterization of a Mediterranean Plant-Based Lyophilized Powder from Agro-Industrial By-Products. Metabolites, 13(2), 249.

- Broadhurst, D., et al. (2018). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 14(10), 133.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

IsoLife. Internal Standards in metabolomics. [Link]

- Nakao, H., et al. (2025, April 15).

- Emwas, A. H., et al. (2019). Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine. Metabolites, 9(12), 276.

- Sood, V. (2012, November 28). What internal standards can be used in LC/MS analysis of biological samples such as serum?.

- Prasain, J.

- Request PDF. (2025, August 7).

- Sysi-Aho, M., et al. (2011). Normalization method for metabolomics data using optimal selection of multiple internal standards.

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

- Reddit. (2023, November 8).

-

NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. [Link]

- Al-Khelaifi, F., et al. (2019).

Sources

- 1. Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. iroatech.com [iroatech.com]

- 7. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. lcms.cz [lcms.cz]

- 14. uab.edu [uab.edu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Isotopic Labeling in Short-Chain Fatty Acid Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of isotopic labeling techniques for the study of short-chain fatty acids (SCFAs). Moving beyond mere protocols, we delve into the core principles, strategic experimental design, and advanced analytical methodologies that underpin the robust application of stable isotopes in elucidating the complex roles of SCFAs in health and disease.

The Rationale: Why Isotopic Labeling is Indispensable for SCFA Research

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1] Their influence extends far beyond the gut, playing critical roles in host energy metabolism, immune regulation, and even neuro-immunoendocrine signaling.[2][3] However, understanding their precise origin, production rates, and metabolic fate presents a significant analytical challenge. The pool of SCFAs in any biological system is a dynamic mixture of microbial production and potential host metabolism, making it difficult to dissect their distinct contributions.

Isotopic labeling offers a powerful solution by providing a definitive way to trace the journey of atoms through metabolic pathways.[4] By introducing molecules containing stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), we can distinguish tracer-derived molecules from their pre-existing, unlabeled (endogenous) counterparts.[5] This methodology, often termed stable isotope tracing, is the gold standard for quantifying metabolic fluxes and elucidating the intricate interplay between diet, microbiota, and host.[3][6]

Core Strategies in SCFA Isotopic Labeling

The choice of labeling strategy is dictated by the primary research question. The two fundamental approaches involve tracing the production of SCFAs from a labeled precursor or tracking the fate of an administered labeled SCFA.

Precursor Labeling: Unveiling Microbial Production Pathways

This strategy is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic pathways within a biological system.[7][8] Researchers provide a ¹³C-labeled substrate (e.g., ¹³C-glucose, ¹³C-inulin) to an in vitro microbial culture, a fecal slurry, or a live animal model. The gut microbiota metabolize this substrate, incorporating the ¹³C atoms into newly synthesized SCFAs.

Causality: The pattern and extent of ¹³C incorporation into acetate, propionate, and butyrate reveal the specific fermentation pathways being utilized by the microbial community.[9] For instance, analyzing the specific carbon positions that are labeled (isotopomers) can differentiate between the Embden-Meyerhof-Parnas pathway and the Entner-Doudoroff pathway for glucose metabolism.[9]

dot

Caption: Workflow for tracing SCFA production using a labeled precursor.

Labeled SCFA Administration: Tracking Host Metabolism

In this approach, chemically synthesized, isotopically labeled SCFAs are used for two primary purposes:

-

As Internal Standards for Quantification: This is the cornerstone of the isotope dilution mass spectrometry technique. A known amount of a labeled SCFA (e.g., ¹³C-butyrate) is spiked into a biological sample (e.g., feces, plasma) before processing. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction inefficiencies and ionization suppression/enhancement during analysis.[10] By measuring the ratio of the labeled to unlabeled signal, one can calculate the absolute concentration of the endogenous SCFA with unparalleled accuracy.[1][11]

-

As Tracers for Host Absorption and Utilization: By administering labeled SCFAs orally or rectally to animal models, researchers can track their absorption from the gut, appearance in the portal vein and systemic circulation, and incorporation into downstream host metabolites and tissues.[12][13] This has been pivotal in demonstrating that butyrate is a primary energy source for colonocytes, propionate is largely cleared by the liver, and acetate enters peripheral circulation to be used in tissues for processes like lipogenesis and histone acetylation.[6][14]

Analytical Platforms: A Comparative Analysis

The accurate detection and quantification of labeled SCFAs require sophisticated analytical instrumentation. The two main platforms, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offer complementary strengths.

Mass Spectrometry (MS)-Based Methods

MS is the most common technique due to its exceptional sensitivity and specificity.[1] It separates ions based on their mass-to-charge ratio (m/z), easily distinguishing between unlabeled SCFAs and their heavier, isotope-labeled counterparts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust method. SCFAs are volatile, but their analysis is often improved by chemical derivatization, which converts them into less polar and more volatile esters, enhancing chromatographic separation and detection.[15][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The platform of choice for high-throughput, sensitive analysis from complex biological matrices like feces or plasma.[2][3] Derivatization is often necessary here as well, not for volatility, but to improve reverse-phase chromatographic retention and ionization efficiency.[11][17]

Trustworthiness through Derivatization: The challenge with SCFAs is their small size and polar nature, making them difficult to retain on standard LC columns and ionize efficiently. Chemical derivatization with reagents like 3-nitrophenylhydrazine (3NPH) or N-(4-(aminomethyl)benzyl)aniline (4-AMBA) attaches a larger, more easily ionizable chemical group to the SCFA.[10][17] This significantly enhances the MS signal by up to three orders of magnitude, allowing for detection at very low concentrations.[10] Using an isotope-labeled derivatizing agent or, more robustly, an isotope-labeled SCFA internal standard, corrects for any variability in the derivatization reaction itself, ensuring a self-validating and highly accurate quantitative system.[10][11]

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in a gas phase. | Separation of soluble compounds in a liquid phase. |

| Sensitivity | High | Very High to Exceptional |

| Sample Prep | Derivatization to esters required for volatility. | Derivatization often used to improve retention & ionization. |

| Throughput | Moderate | High (amenable to 96-well formats).[3] |

| Matrix Effects | Generally lower | Can be significant; corrected with labeled internal standards. |

| Primary Use Case | Robust, targeted quantification. | High-sensitivity quantification in complex matrices. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful complementary technique. While generally less sensitive than MS, its strength lies in its ability to provide structural information, including the precise location of isotopic labels within a molecule (positional isotopomer analysis).[18][19]

Expertise in Application: NMR is non-destructive and highly reproducible, often requiring minimal sample preparation.[18][20] For ¹³C-MFA studies, NMR is invaluable. For example, after administering [1-¹³C]-glucose, MS might tell you that the resulting propionate is labeled (M+1, M+2, or M+3), but ¹³C-NMR can distinguish between [1-¹³C]-propionate, [2-¹³C]-propionate, and [3-¹³C]-propionate. This level of detail is crucial for accurately modeling the fluxes through branching metabolic pathways.[21]

dot

Caption: Complementary strengths of MS and NMR in labeled SCFA analysis.

Experimental Protocols: A Self-Validating System

The integrity of any tracer study rests on meticulous experimental and analytical execution. Below is a representative protocol for the quantification of SCFAs from fecal samples using LC-MS/MS with isotope-labeled internal standards.

Protocol: LC-MS/MS Quantification of Fecal SCFAs

Objective: To accurately measure the absolute concentrations of acetate, propionate, and butyrate in a fecal sample using isotope dilution.

1. Sample Preparation & Homogenization:

-

Immediately upon collection, flash-freeze fecal samples in liquid nitrogen or store at -80°C to halt microbial activity.[16]

-

Determine the dry weight of a separate aliquot to allow for normalization.[22]

-

Homogenize a known wet weight of the frozen sample (e.g., 50 mg) in an acidified aqueous solution (e.g., 1 mL of 0.1% formic acid) or isopropanol.[16][22] This step extracts the SCFAs and quenches enzymatic reactions.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g, 4°C, 15 min) to pellet solids.

2. Internal Standard Spiking & Derivatization:

-

Transfer a precise volume of the clear supernatant (e.g., 100 µL) to a new microfuge tube.

-

Crucial Step: Add a known concentration of the isotope-labeled internal standard mix (e.g., ¹³C₂,D₃-acetate, D₅-propionate, D₇-butyrate).[22] This ensures the standards are subjected to the exact same downstream processing as the sample analytes.

-

Add derivatization reagents. For example, using 3-nitrophenylhydrazine (3NPH), add 3NPH hydrochloride in a suitable solvent followed by a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[11][22]

-

Incubate the reaction mixture (e.g., 40°C for 30 min).

-

Stop the reaction by adding a quenching agent like formic acid.[22]

3. LC-MS/MS Analysis:

-

Dilute the derivatized sample in a suitable solvent (e.g., 50:50 methanol:water) for injection.

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the derivatized SCFAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each SCFA, monitor the specific mass transition for the unlabeled analyte and its corresponding labeled internal standard.

4. Data Analysis:

-

Integrate the peak areas for both the endogenous SCFA (e.g., butyrate-3NPH) and the labeled internal standard (e.g., D₇-butyrate-3NPH).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the endogenous SCFA in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled SCFAs and a fixed concentration of the internal standard.

Tracing Metabolic Fate: From Gut to Host Cell

Isotopic labeling allows us to build a comprehensive map of SCFA trafficking and utilization. For example, by administering ¹³C-labeled fiber to a mouse model, we can trace the ¹³C atoms as they are first incorporated into SCFAs by the microbiota and then absorbed by the host.

dot

Caption: Tracing ¹³C from dietary fiber to host epigenetic modification.

This powerful approach has provided direct evidence for the role of microbiota-derived butyrate in host epigenetics. Studies have shown that ¹³C from labeled precursors can be traced all the way to acetyl-CoA within the host cell nucleus, where it is used by histone acetyltransferases (HATs) to acetylate histones, thereby influencing gene expression.[6]

References

- Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (n.d.). National Institutes of Health.

- Lin, D., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology.

-

Zheng, X., et al. (2019). Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids. Analytica Chimica Acta. Retrieved February 5, 2024, from [Link]

- Isotopic labeling – Knowledge and References. (n.d.). Taylor & Francis.

-

Rios-Covian, D., et al. (2022). Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis. Metabolites. Retrieved February 5, 2024, from [Link]

-

Salvi, P. S., & Cowles, R. A. (2021). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Journal of Clinical Medicine. Retrieved February 5, 2024, from [Link]

-

van Winden, W. A., et al. (2002). Metabolic flux analysis using ¹³C peptide label measurements. Metabolic Engineering. Retrieved February 5, 2024, from [Link]

-

Gut Microbial-Derived Short Chain Fatty Acids: Impact on Adipose Tissue Physiology. (2021). Cells. Retrieved February 5, 2024, from [Link]

-

Rangel-Vargas, E., et al. (2023). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. Retrieved February 5, 2024, from [Link]

-

Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). ResearchGate. Retrieved February 5, 2024, from [Link]

-

Han, J., et al. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Retrieved February 5, 2024, from [Link]

-

Lund, J., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism. Retrieved February 5, 2024, from [Link]

-

Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). ChemRxiv. Retrieved February 5, 2024, from [Link]

-

An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites. Retrieved February 5, 2024, from [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2015). Progress in Neurobiology. Retrieved February 5, 2024, from [Link]

-

NMR-Based Metabolomics to Decipher the Molecular Mechanisms in the Action of Gut-Modulating Foods. (2022). International Journal of Molecular Sciences. Retrieved February 5, 2024, from [Link]

-

NMR for Short Chain Fatty Acid Analysis. (n.d.). Creative Biolabs. Retrieved February 5, 2024, from [Link]

-

Short-chain fatty acids promote the effect of environmental signals on the gut microbiome and metabolome in mice. (2022). Scientific Reports. Retrieved February 5, 2024, from [Link]

-

Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. (2021). Journal of Pharmaceutical Analysis. Retrieved February 5, 2024, from [Link]

-

13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. (2018). Metabolites. Retrieved February 5, 2024, from [Link]

-

Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. (2015). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved February 5, 2024, from [Link]

-

Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2018). Analytical Chemistry. Retrieved February 5, 2024, from [Link]

-

Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. Retrieved February 5, 2024, from [Link]

-

13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. (2016). Rapid Communications in Mass Spectrometry. Retrieved February 5, 2024, from [Link]

-

Short-chain fatty acid (SCFA) identification by NMR analysis. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples?. (n.d.). MtoZ Biolabs. Retrieved February 5, 2024, from [Link]

-

NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. (2019). Metabolites. Retrieved February 5, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Gut Microbial-Derived Short Chain Fatty Acids: Impact on Adipose Tissue Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-chain fatty acids promote the effect of environmental signals on the gut microbiome and metabolome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. mdpi.com [mdpi.com]

- 20. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. lipidmaps.org [lipidmaps.org]

A Senior Application Scientist's Guide to Hexanoic-6,6,6-d3 Acid for Robust Gut Microbiome SCFA Analysis

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the precise and accurate quantification of short-chain fatty acids (SCFAs) in gut microbiome research using Hexanoic-6,6,6-d3 acid as an internal standard.

Section 1: The Foundational Importance of SCFA Quantification and Isotope Dilution

Short-chain fatty acids (SCFAs) are small organic acids, primarily with one to six carbons, produced in the colon through bacterial fermentation of dietary fibers.[1][2] The most abundant of these—acetate, propionate, and butyrate—are critical signaling molecules that link the gut microbiome with host physiology.[1] They serve as an energy source for colonocytes, and play a crucial role in modulating immune responses, maintaining gut homeostasis, and influencing metabolic health.[2][3] Consequently, the accurate quantification of SCFAs in complex biological matrices, such as feces, is paramount for understanding the intricate interplay between diet, the microbiome, and host health in both preclinical and clinical research.

The inherent volatility and complex nature of fecal samples present significant analytical challenges.[4][5] To overcome these hurdles and ensure the highest degree of accuracy and reproducibility, the principle of isotope dilution mass spectrometry is the gold standard. This technique involves the addition of a known quantity of a stable isotope-labeled version of an analyte—in this case, this compound—to a sample at the earliest stage of preparation.[6][7]

Why this compound?

This compound is an ideal internal standard for SCFA analysis for several key reasons:

-

Chemical Similarity: It behaves almost identically to the native SCFAs during extraction, derivatization, and chromatographic separation. This ensures that any sample loss or variability in reaction efficiency affects both the analyte and the standard equally, allowing for reliable correction.[7]

-

Mass Distinction: The deuterium labels give it a distinct mass-to-charge ratio (m/z) from its unlabeled counterpart, allowing for simultaneous detection and quantification by mass spectrometry without signal overlap.[8]

-

Non-Endogenous Nature: While hexanoic acid is a naturally occurring SCFA, the deuterated form is not, preventing interference from endogenous levels.[7][9]

By calculating the ratio of the endogenous analyte signal to the stable isotope-labeled internal standard signal, researchers can achieve precise quantification, effectively mitigating the impact of matrix effects and variations in sample workup.[10]

Section 2: Experimental Design and Core Methodologies

A robust SCFA analysis workflow can be broken down into three key stages: sample preparation, analyte derivatization, and instrumental analysis. The following sections provide a detailed, field-proven protocol.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below for clarity and ease of preparation.

| Category | Item | Supplier Example | Catalog Number Example |

| Standards | This compound | Sigma-Aldrich | 498727 |

| SCFA standards mix | MilliporeSigma | CRM46975 | |

| Reagents | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Sigma-Aldrich | 394882 |

| Pyridine | Sigma-Aldrich | 360570 | |

| Methyl tert-butyl ether (MTBE) | Millipore Sigma | - | |

| Sodium hydroxide (NaOH) | Thermo Fisher Scientific | 60-014-41 | |

| Hydrochloric acid (HCl) | - | - | |

| Consumables | 2 mL screw cap tubes with ceramic beads | Bertin Technologies | KT03961-1 |

| 1.5 mL Eppendorf tubes | - | - | |

| 2 mL Glass vials for GC-MS | - | - |

Diagram of the Isotope Dilution Workflow

The following diagram illustrates the logical flow of the experimental protocol, emphasizing the critical step of internal standard addition.

Caption: Workflow for SCFA analysis using an internal standard.

Step-by-Step Experimental Protocol

2.3.1 Fecal Sample Preparation and Extraction

This phase is critical for ensuring the stability and efficient recovery of SCFAs from a complex matrix.[5]

-

Sample Collection and Storage: Collect fresh fecal samples and immediately freeze them at -80°C to halt microbial activity and preserve SCFA concentrations.[11]

-

Homogenization:

-

Weigh approximately 100-150 mg of the frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.[4]

-

Add 1 mL of 0.1 M NaOH. The alkaline conditions help to preserve the SCFAs in their salt form, preventing volatilization.[12]

-

Homogenize the sample using a bead-beating instrument (e.g., Precellys Evolution) at a high speed for approximately 20 seconds, repeating twice with a 30-second interval on ice to prevent overheating.[4]

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable solvent like water or methanol. A typical working concentration is 200 µM.[12]

-

Add a precise volume of the internal standard solution to each homogenized sample. This step is crucial and should be done before any further processing to account for downstream variability.[5]

-

-

Acidification and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 21,000 x g) for 5 minutes to pellet solid debris.[4]

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant by adding a small volume of concentrated HCl (e.g., 10 µL of 1.0 M HCl) to convert the SCFA salts back to their volatile free acid form.[13][14]

-

Add an equal volume of methyl tert-butyl ether (MTBE) as the extraction solvent. MTBE has been shown to be effective for SCFA extraction with minimal background interference.[14]

-

Vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of SCFAs into the organic layer.

-

Centrifuge for 5 minutes at high speed to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer containing the SCFAs to a clean glass vial for derivatization.

-

2.3.2 Derivatization for GC-MS Analysis

Due to their polarity and volatility, SCFAs require derivatization to improve their chromatographic properties for GC-MS analysis.[4] Silylation using MTBSTFA is a common and effective method.[12]

-

To the extracted SCFAs in the glass vial, add a derivatization solution. A common mixture is MTBSTFA and pyridine.[4][12]

-

Seal the vials tightly and incubate at 60°C for 30 minutes to ensure complete derivatization.[12]

-

After incubation, allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.

GC-MS Instrumental Analysis

The derivatized SCFAs are then separated and detected using a gas chromatograph coupled to a mass spectrometer.

2.4.1 GC-MS Parameters

The following table provides a representative set of GC-MS parameters. These should be optimized for the specific instrument and column being used.

| Parameter | Setting |

| GC System | Agilent 7890B GC with 5977B MSD |

| Column | High-polarity polyethylene glycol (PEG) type column |

| Injection Mode | Split (e.g., 5:1 ratio) |

| Injector Temperature | 240°C |

| Oven Program | Initial 40-80°C, ramp to 200-240°C |

| Carrier Gas | Helium |

| MS Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

2.4.2 Selected Ion Monitoring (SIM) Mode

For accurate quantification, operate the mass spectrometer in SIM mode. This involves monitoring specific ions for each SCFA and the internal standard, which increases sensitivity and reduces background noise. The specific ions to monitor will depend on the derivatization agent used.

Section 3: Data Analysis, Quality Control, and Validation

Quantification Using the Internal Standard

The concentration of each SCFA is determined by creating a calibration curve.

-

Prepare Calibration Standards: Create a series of standard solutions containing known concentrations of the target SCFAs.[5][12]

-

Spike with Internal Standard: Add the same fixed amount of this compound to each calibration standard as was added to the fecal samples.[8]

-

Analyze and Plot: Analyze the derivatized standards using the same GC-MS method. For each SCFA, plot the ratio of its peak area to the peak area of the internal standard against the known concentration of the SCFA.

-

Calculate Sample Concentrations: Determine the peak area ratio for each SCFA in the unknown fecal samples and use the calibration curve to interpolate the concentration.

Diagram of the Quantification Principle

This diagram illustrates the core principle of using an internal standard for quantification.

Caption: Principle of quantification using an internal standard.

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The method should be validated for linearity, precision, accuracy, and recovery.[14]

-

Linearity: The calibration curve should demonstrate a linear response over the expected concentration range of the samples (R² > 0.99).[8]

-

Precision: Assessed by repeatedly analyzing the same sample (intra-day and inter-day precision), with a relative standard deviation (RSD) typically below 15%.[12]

-

Accuracy and Recovery: Determined by spiking known amounts of SCFAs into a sample matrix and measuring the recovery, which should ideally be within 85-115%.

-

Quality Control (QC) Samples: Include pooled QC samples throughout the analytical run to monitor instrument performance and data quality.

By adhering to this comprehensive guide, researchers can confidently and accurately quantify SCFAs in gut microbiome studies, generating high-quality, reproducible data that will advance our understanding of the microbiome's role in health and disease.

References

-

Al-Waiz, M., et al. (2022). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. STAR Protocols. Available at: [Link]

-

Chen, L., et al. (2022). Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

D'Auria, E., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available at: [Link]

-

Kim, J. (n.d.). The Role Of Short-Chain Fatty Acids. Ombre. Available at: [Link]

-

Neumann, E., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. Available at: [Link]

-

Furuhashi, T., et al. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent. Available at: [Link]

-

Fellows, R., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Metabolites. Available at: [Link]

-

Liebisch, G., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules. Available at: [Link]

-

Zhu, Y., et al. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. Available at: [Link]

-

Lee, D., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. Available at: [Link]

-

Pan, J., et al. (2019). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ChemRxiv. Available at: [Link]

-

Kim, M., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules. Available at: [Link]

-

Lee, D., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

-

Quinn-Bohmann, N., & Gibbons, S. (2024). Predicting Personalized SCFA Production Profiles in the Human Gut. YouTube. Available at: [Link]

-

(n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

-

(2025). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. Available at: [Link]

-

Ji, J., et al. (2011). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. Journal of Chromatography B. Available at: [Link]

-

Liebisch, G., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. ResearchGate. Available at: [Link]

-

Zhang, Z., et al. (2021). Rapid and Accurate Simultaneous Determination of Seven Short-Chain Fatty Acids in Feces by Gas Chromatography – Mass Spectrometry (GC-MS): Application in Type 2 Diabetic Rats and Drug Therapy. ResearchGate. Available at: [Link]

-

(n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. Available at: [Link]

-

Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Center for Biotechnology Information. Available at: [Link]

-

Mirza, M., et al. (2021). Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation. National Center for Biotechnology Information. Available at: [Link]

-

(n.d.). Internal Standards in metabolomics. IsoLife. Available at: [Link]

-

Lay, S., et al. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules. Available at: [Link]

-

Zierer, J., et al. (2021). Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies. Metabolites. Available at: [Link]

-

Rios-Covian, D., et al. (2020). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Nutrients. Available at: [Link]

-

Sysi-Aho, M., et al. (2007). Normalization of metabolomics data using multiple internal standards. BMC Bioinformatics. Available at: [Link]

Sources

- 1. ombrelab.com [ombrelab.com]

- 2. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. agilent.com [agilent.com]

- 5. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iroatech.com [iroatech.com]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and purity of Hexanoic-6,6,6-d3 acid.

Sourcing, Purity Verification, and Application in Mass Spectrometry

Executive Summary

Hexanoic-6,6,6-d3 acid (Caproic acid-d3) is a critical stable isotope-labeled internal standard (IS) used primarily in the quantification of short-chain fatty acids (SCFAs) via GC-MS and LC-MS/MS. Its utility stems from the terminal deuteration at the C6 position. Unlike

This guide provides a technical roadmap for sourcing high-fidelity isotopes, verifying their purity beyond the Certificate of Analysis (CoA), and implementing them in a robust Isotope Dilution Mass Spectrometry (IDMS) workflow.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure experimental reproducibility, the material must meet specific isotopic and chemical criteria.

| Attribute | Specification | Technical Rationale |

| Chemical Name | This compound | Terminal labeling prevents back-exchange. |

| CAS Number | 55320-69-9 | Unique identifier for the specific 6,6,6-d3 isotopologue.[1][2] |

| Chemical Formula | MW = 119.18 g/mol (approx.[2] +3.02 Da shift). | |

| Isotopic Enrichment | Minimizes the "M+0" contribution to the native analyte signal. | |

| Chemical Purity | Impurities (e.g., solvent residues, homologs) can suppress ionization. | |

| Appearance | Colorless liquid | Yellowing indicates oxidation or photo-degradation. |

The "Terminal Stability" Advantage

Researchers must prioritize 6,6,6-d3 over 2,2-d2 analogs. Protons located at the

Part 2: Commercial Supply Landscape

The following suppliers are validated sources for CAS 55320-69-9. Note that while many suppliers offer the fully deuterated (

| Supplier | Product Code | Enrichment | Pack Size | Notes |

| C/D/N Isotopes | D-3993 | 99 atom % D | 0.1g, 0.5g | Gold Standard. Specializes in specific positional isotopes. |

| Sigma-Aldrich (Merck) | 596163 | 99 atom % D | 0.25g, 1g | High availability; often re-packaged from primary isotope manufacturers. |

| Cayman Chemical | 28066 | 10 mg, 50 mg | Sold as "Hexanoic Acid-d3"; typically supplied as a solution or neat oil. | |

| Cambridge Isotope Labs | Check Inquiry | Varies | Varies | Often lists |

Procurement Warning: Always verify the isotopic distribution in the CoA. A product labeled "98%" may have a significant "d2" or "d1" tail, which widens the peak and complicates deconvolution.

Part 3: Purity Verification Protocol (The "Trust but Verify" System)

Do not rely solely on the vendor's CoA for critical drug development or metabolomics assays. Implement this two-step QC workflow upon receipt of a new lot.

Step 1: 1H-NMR for Chemical Purity

Dissolve ~5 mg in

-

Target Signal: Triplet at

~2.3 ppm (C2 protons) and multiplet at -

Verification: The signal for the terminal methyl group (

~0.9 ppm) should be absent or barely detectable (residual <1%). If a strong triplet exists at 0.9 ppm, the material is not sufficiently deuterated.

Step 2: GC-MS for Isotopic Enrichment

Analyze the neat material (derivatized to methyl ester) in SIM mode.

-

Derivatization:

-Methanol (14% w/v) at 60°C for 10 mins. -

MS Check: Monitor m/z 74 (McLafferty rearrangement ion for native) vs m/z 77 (for d3).

-

Calculation: % Enrichment =

. -

Fail Criteria: If m/z 74 (native background) > 0.5% of the total ion current, the batch is unsuitable for low-level quantitation.

QC Workflow Diagram

Figure 1: Quality Control decision tree for validating isotopic purity prior to assay implementation.

Part 4: Application Workflow (GC-MS Quantitation)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The d3-labeled acid acts as the internal standard, correcting for extraction efficiency, derivatization completeness, and injection variability [2].

Reagents

-

Internal Standard Spiking Solution: 10 µM Hexanoic-6,6,6-d3 in Methanol.

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol. -

Extraction Solvent: Hexane or MTBE.

Step-by-Step Protocol

-

Sample Prep: Aliquot 100 µL of biological sample (plasma/fecal water).

-

Spike: Add 10 µL of IS Spiking Solution . Vortex for 10s.

-

Acidification: Add 10 µL HCl (1M) to protonate fatty acids (pH < 2).

-

Extraction: Add 200 µL Hexane. Vortex 5 mins. Centrifuge 10,000 x g for 5 mins.

-

Derivatization:

-

Transfer supernatant to a glass vial.

-

Add 100 µL

-Methanol. -

Cap and heat at 60°C for 15 mins.

-

Note: This converts the acid to the volatile Methyl Hexanoate-d3.

-

-

Quench: Add 100 µL saturated NaCl and 100 µL Hexane. Vortex.

-

Analysis: Inject 1 µL of the upper Hexane layer into GC-MS.

MS Acquisition Parameters (SIM Mode)

-

Target Analyte (Hexanoic Acid Methyl Ester): m/z 74 (Quant), m/z 87 (Qual).

-

Internal Standard (Hexanoic-d3 Acid Methyl Ester): m/z 77 (Quant), m/z 90 (Qual).

-

Dwell Time: 50ms per ion.

IDMS Logic Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring robust quantitation.

Part 5: Handling & Storage

-

Storage: Store neat material at room temperature or 4°C. Do not freeze if packaged in glass ampoules without checking for expansion capability.

-

Hygroscopicity: Hexanoic acid is slightly hygroscopic. Store under nitrogen or argon after opening.

-

Hazards: Corrosive.[2] Causes severe skin burns and eye damage.[3] Use nitrile gloves and fume hood.

References

Sources

A Technical Guide to the Safe Handling and Storage of Deuterated Organic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Deuterated organic acids, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in pharmaceutical research and development. This substitution can significantly alter a compound's metabolic profile, often leading to improved pharmacokinetic properties and, in some cases, a more favorable toxicity profile. The underlying principle for these changes is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes involving the breaking of a C-H bond. While generally considered to have low toxicity, the distinct physicochemical properties and altered biological processing of deuterated compounds demand a thorough understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of safety and handling protocols for deuterated organic acids, specifically tailored for laboratory and drug development environments.

Understanding the Unique Nature of Deuterated Organic Acids

Deuterated compounds are stable, non-radioactive isotopes. However, the substitution of protium (¹H) with deuterium (²H or D) can subtly alter a molecule's properties. Bonds involving deuterium are stronger than those with protium, which can lead to significant changes in biological reactions.[1] This is the basis of the "deuterium isotope effect," which can slow down chemical reactions, including metabolic processes in the body. This effect can be harnessed to improve a drug's half-life or reduce the formation of toxic metabolites.[2]

While this isotopic substitution offers significant advantages in drug discovery, it also necessitates a nuanced approach to safety. The hazards associated with a deuterated organic acid are primarily dictated by the parent (non-deuterated) molecule. For instance, deuterated acetic acid will share the corrosive and flammable properties of glacial acetic acid.[3] Therefore, the Safety Data Sheet (SDS) for the corresponding non-deuterated organic acid is a critical starting point for a risk assessment.

Core Principles of Safe Handling

A comprehensive safety protocol for deuterated organic acids is built upon a foundation of standard laboratory best practices, augmented by considerations for their unique isotopic nature.

2.1. Engineering Controls: The First Line of Defense

The primary methods for protecting laboratory personnel from chemical hazards are elimination, engineering, and administrative controls.[4]

-

Fume Hoods: All work with deuterated organic acids, especially volatile compounds or those that can generate aerosols, should be conducted in a certified chemical fume hood.[5][6] This is crucial to prevent inhalation of vapors or dust.[7]

-

Ventilation: Adequate general laboratory ventilation is essential to dilute and remove any fugitive emissions.[5][8] Storage areas should also be well-ventilated.[5]

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory when handling deuterated organic acids. A risk assessment based on the specific compound and procedure will determine the exact requirements.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles are the minimum requirement.[9][10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] | Protects against splashes of corrosive or irritating materials. |

| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a common choice, but the specific glove material should be selected based on the chemical resistance to the organic acid and any solvents being used.[10][11] Double gloving may be necessary for highly corrosive or easily absorbed compounds.[4] | Prevents skin contact with corrosive, toxic, or irritating substances. |

| Body Protection | A lab coat that fastens securely and has long sleeves is required.[4][12] For larger quantities or particularly hazardous materials, a chemically resistant apron may be necessary. | Protects skin and personal clothing from spills and splashes. |

| Footwear | Closed-toe shoes are mandatory in a laboratory setting.[4][12] | Protects feet from spills and falling objects. |

Table 1: Personal Protective Equipment (PPE) Requirements

2.3. Hygiene Practices

Good laboratory hygiene is a simple yet effective way to prevent accidental exposure.

-

Wash hands thoroughly with soap and water after handling any chemicals and before leaving the laboratory.[9]

-

Never eat, drink, or apply cosmetics in the laboratory.[9]

-

Do not store food or beverages in laboratory refrigerators or freezers.[9]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow outlines the key steps for safely handling a solid deuterated organic acid, from retrieval to use in a solution.

Caption: A logical workflow for the safe handling of deuterated organic acids.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of deuterated organic acids.

-

General Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

-

Container Integrity: Keep containers tightly closed to prevent contamination and potential degradation.[6][13]

-

Light and Temperature: Protect from direct sunlight and high temperatures.[6][14] For many compounds, storage at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation.[14][15]

-

Inert Atmosphere: Some deuterated compounds may be air-sensitive and require storage under an inert atmosphere (e.g., argon or nitrogen).[6]

Spill and Emergency Procedures

Prompt and appropriate action is necessary in the event of a chemical spill.[16]

5.1. Spill Response Decision Tree

Caption: A decision tree for responding to a chemical spill.

5.2. Spill Cleanup Protocol for a Small Spill of a Deuterated Organic Acid

-

Alert Personnel: Immediately notify others in the vicinity of the spill.[16]

-

Don PPE: Ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.[17][18]

-

Contain the Spill: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a commercial acid neutralizer to contain the spill.[13][18] For solid spills, carefully sweep or vacuum the material into a suitable container, avoiding dust generation.

-

Neutralize (if applicable): For acidic spills, cautiously neutralize with a weak base such as sodium bicarbonate.[18]

-

Absorb and Collect: Absorb the neutralized liquid with absorbent pads or other suitable material.[19][20]

-

Clean the Area: Wipe the spill area with a damp cloth or paper towel.[19]

-

Dispose of Waste: Place all contaminated materials (absorbents, gloves, etc.) into a clearly labeled hazardous waste container.[17][21]

-

Report the Incident: Inform your supervisor and complete any necessary incident reports.[18]

Waste Disposal

Deuterated waste should be treated as hazardous chemical waste.[21]

-

Segregation: Do not mix different types of chemical waste. Segregate deuterated organic acid waste from other waste streams.[21]

-

Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Institutional Guidelines: Follow all institutional, local, and national regulations for hazardous waste disposal.[21] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[21]

-

Empty Containers: Triple-rinse empty containers with a suitable solvent.[21] Collect the rinsate as hazardous waste.[21] After rinsing, the container can often be disposed of as regular laboratory waste, but be sure to deface the original label.[21]

Conclusion

Deuterated organic acids are powerful tools in modern drug discovery and scientific research. While they are generally stable and non-radioactive, their unique properties and the inherent hazards of the parent compounds necessitate careful handling and a thorough understanding of their potential risks. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize these valuable compounds to advance their scientific endeavors.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.

- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).

- Exposome-Explorer. (n.d.). SAFETY DATA SHEET.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- Formlabs Support. (2022, February 15). Cleaning a solvent spill.

- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.

- UCSB Nanofab Wiki. (2005, February 7). Material Safety Data Sheet.

- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).

- Duke Chemistry. (n.d.). Safety Manual.

- Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.

- PubMed. (n.d.). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane.

- Fisher Scientific. (2009, April 21). SAFETY DATA SHEET.

- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.

- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- HazChem Environmental. (2025, July 15). How Solvent Spills Can Be Cleaned Up.

- MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.

- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.

- CK Special Gases Ltd. (2015, April 10). Deuterium - SAFETY DATA SHEET.

- PubMed Central. (2022, October 4). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer.

- Organic Chemistry at CU Boulder. (n.d.). Protective Gear.

- Sigma-Aldrich. (n.d.). Chloroform-d - Safety Data Sheet.

- ResearchGate. (n.d.). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity.

- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.

- RSC Publishing. (2022, August 31). Heavy water recycling for producing deuterium compounds.

- ResearchGate. (2025, August 7). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery.

- Environment, Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.

- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.

- Wikipedia. (n.d.). Deuterium.

- Google Patents. (n.d.). EP0014077A1 - Continuous process for recycling deuterium/tritium from a fusion reactor for reuse in such a reactor.

- Wikipedia. (n.d.). Isotopic labeling.

- MDPI. (n.d.). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces.

- Acetic Acid MSDS. (n.d.).

- Vigon International. (2024, July 17). 500808 acetic acid natural safety data sheet.

Sources

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. ckgas.com [ckgas.com]

- 9. Safety Manual | Chemistry [chem.duke.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. quicktest.co.uk [quicktest.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. moravek.com [moravek.com]

- 15. mdpi.com [mdpi.com]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. customer_v2 [support.formlabs.com]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. ehs.utk.edu [ehs.utk.edu]

- 20. How Solvent Spills Can Be Cleaned Up - HazChem Environmental [hazchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Protocol for using Hexanoic-6,6,6-d3 acid as an internal standard in GC-MS.